
ZnTPTBP
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Overview
Description
Zinc tetraphenyl tetrabenzoporphyrin (ZnTPTBP) is a metalloporphyrin compound that has garnered significant attention in the field of photochemistry and materials science. This compound is a derivative of zinc tetraphenylporphyrin (ZnTPP), modified to enhance its photophysical properties. This compound is known for its strong absorption in the visible spectrum, making it a valuable candidate for applications in photo-controlled polymerization and dye-sensitized solar cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc tetraphenyl tetrabenzoporphyrin typically involves the modification of zinc tetraphenylporphyrin. The process begins with the preparation of zinc tetraphenylporphyrin, which is synthesized by reacting pyrrole with benzaldehyde in the presence of a zinc salt, such as zinc acetate. The resulting zinc tetraphenylporphyrin is then subjected to a series of reactions to introduce benzo moieties on each of the pyrrole rings. This modification is achieved through a series of cyclization reactions, often involving reagents like benzaldehyde and strong acids or bases to facilitate the formation of the tetrabenzoporphyrin structure .
Industrial Production Methods
Industrial production of zinc tetraphenyl tetrabenzoporphyrin follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Zinc tetraphenyl tetrabenzoporphyrin undergoes various chemical reactions, including:
Oxidation: ZnTPTBP can be oxidized to form different oxidation states, which can alter its photophysical properties.
Reduction: Reduction reactions can be used to modify the electronic structure of this compound, impacting its absorption and emission characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of this compound, while substitution reactions can produce a variety of functionalized derivatives with tailored properties.
Scientific Research Applications
Photochemical Applications
1.1. Photo-Controlled Polymerization
ZnTPTBP has demonstrated remarkable efficiency as a photocatalyst in photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. This compound exhibits a 49% increase in polymerization rate compared to its predecessor, zinc tetraphenylporphyrin (ZnTPP), while maintaining excellent control over the process. The significant shift in the Q-band absorption from 600 nm to 655 nm allows this compound to utilize deep-red light effectively, which is beneficial for applications requiring deeper light penetration .
Table 1: Optical Properties of this compound Compared to Other Porphyrins
Photocatalyst | Maximum Absorption (nm) | Molar Extinction Coefficient (L/(mol·cm)) |
---|---|---|
ZnTPP | 600 | 1.0 |
ZnTNP | 604 | 1.5 |
This compound | 655 | 5.2 |
This compound's adaptability to various solvents and monomers, including acrylates and methacrylates, enhances its utility in diverse polymerization processes .
Biomedical Applications
2.1. Antimicrobial Activity
This compound has been investigated for its potential in eradicating Propionibacterium acnes, a bacterium associated with acne. In vitro studies have shown that this compound-loaded upconversion nanoparticles (UCs), when irradiated with a near-infrared (NIR) laser (980 nm), effectively generate singlet oxygen species that can destroy these bacteria . The combination of this compound and UCs allows for efficient energy transfer, leveraging visible emissions from UCs for enhanced antimicrobial action.
Case Study: Efficacy Against Propionibacterium acnes
- Methodology : this compound was loaded onto UCs and subjected to NIR irradiation.
- Results : Significant reduction in bacterial viability was observed, confirming the effectiveness of singlet oxygen generation in combating bacterial infections.
Photodynamic Therapy
This compound's ability to produce reactive oxygen species upon light activation positions it as a promising candidate for photodynamic therapy (PDT). Its strong absorption in the visible spectrum allows for effective targeting of cancer cells when combined with appropriate light sources.
3.1. Mechanism of Action
The mechanism involves the excitation of this compound upon illumination, leading to the generation of singlet oxygen, which can induce cytotoxic effects on tumor cells . This property is particularly advantageous for treating superficial tumors where light penetration is critical.
Mechanism of Action
The mechanism by which zinc tetraphenyl tetrabenzoporphyrin exerts its effects involves its ability to absorb light and transfer energy or electrons. Upon light absorption, ZnTPTBP undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer to nearby molecules or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the initiation of polymerization in photo-controlled polymerization .
Comparison with Similar Compounds
Zinc tetraphenyl tetrabenzoporphyrin is unique compared to other similar compounds due to its enhanced photophysical properties. Some similar compounds include:
Zinc tetraphenylporphyrin (ZnTPP): The parent compound of ZnTPTBP, known for its use in photochemistry but with lower absorption intensity in the visible spectrum.
Zinc phthalocyanine: Another metalloporphyrin with strong absorption properties, but with different electronic and structural characteristics.
Zinc tetrabenzoporphyrin (ZnTBP): Similar to this compound but without the additional phenyl groups, resulting in different absorption and emission properties.
This compound stands out due to its pronounced hyperchromic and bathochromic effects, which enhance its absorption in the visible spectrum, making it more efficient for applications requiring strong light absorption .
Biological Activity
Zinc tetraphenyl tetrabenzoporphyrin (ZnTPTBP) is a synthetic compound that has garnered attention in various fields, particularly in photochemistry and biomedical applications. This article explores the biological activity of this compound, focusing on its photophysical properties, mechanisms of action, and potential applications in medical science.
Photophysical Properties
This compound exhibits enhanced photophysical characteristics compared to its predecessor, zinc tetraphenylporphyrin (ZnTPP). The modifications made to this compound result in a significant increase in its absorption capabilities:
- Absorption Spectrum : this compound has a maximum absorption wavelength (λmax) of 655 nm with a molar extinction coefficient (ϵmax) of 5.2×104L mol cm . This enhancement allows it to effectively utilize deep-red light, which is advantageous for photodynamic therapy (PDT) applications.
- Singlet Oxygen Generation : Upon irradiation with near-infrared (NIR) light (980 nm), this compound is capable of generating singlet oxygen (O2(1Δg)), a reactive oxygen species crucial for its therapeutic effects .
The biological activity of this compound can be attributed to its ability to produce reactive oxygen species upon light activation. This property is particularly relevant in the context of photodynamic therapy for treating various skin conditions and cancers.
Key Mechanisms Include :
- Photodynamic Activity : this compound-loaded upconversion nanoparticles (UCs) have been shown to effectively eradicate Propionibacterium acnes (P. acnes) when exposed to NIR light. This demonstrates its potential as an antibacterial agent .
- Polymerization Applications : this compound has also been utilized as a photocatalyst in photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, achieving a 49% increase in polymerization rate compared to ZnTPP .
Case Study 1: Antimicrobial Activity
A study demonstrated the efficacy of this compound-loaded UCs against P. acnes. The combination of NIR irradiation and the photosensitizing properties of this compound resulted in significant bacterial cell death. The experiment utilized sodium azide as a singlet oxygen scavenger and confirmed the production of singlet oxygen through fluorescence probes .
Case Study 2: Photopolymerization
In another investigation, this compound was employed as a photocatalyst in PET-RAFT polymerization processes. The results indicated that its enhanced absorption properties allowed for more efficient polymerization under orange light conditions, showcasing its utility in materials science and photochemistry .
Data Table: Photophysical Parameters of this compound
Parameter | Value |
---|---|
Maximum Absorption Wavelength (λmax) | 655 nm |
Molar Extinction Coefficient (ϵmax) | 5.2×104L mol cm |
Singlet Oxygen Generation Efficiency | High |
Polymerization Rate Increase Compared to ZnTPP | 49% |
Properties
Molecular Formula |
C60H38N4Zn |
---|---|
Molecular Weight |
880.3 g/mol |
IUPAC Name |
2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene;zinc |
InChI |
InChI=1S/C60H38N4.Zn/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36,61,64H; |
InChI Key |
KDMMGWQCJFPTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3.[Zn] |
Origin of Product |
United States |
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